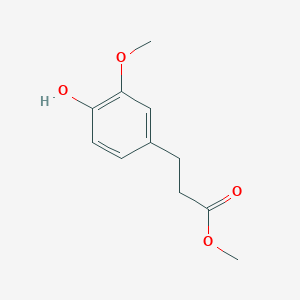

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

概述

描述

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is a derivative of ferulic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring, as well as a propanoate ester group .

准备方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method for synthesizing methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.

化学反应分析

Reduction Reactions

The ester group undergoes selective reduction to form aldehydes or alcohols under controlled conditions.

Reduction to Aldehyde

Reagents : Diisobutylaluminum hydride (DIBALH) in anhydrous dichloromethane .

Conditions :

Outcome :

-

DIBALH reduces the ester to 3-(4-hydroxy-3-methoxyphenyl)propanal with high specificity.

Mechanism :

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, though direct experimental data for this compound is limited. Based on structural analogs , potential pathways include:

Reagents :

-

DPPH/ABTS Assays : Used to quantify radical scavenging activity, confirming antioxidant capacity via electron transfer .

-

Enzymatic Oxidation : Gut microbiota metabolize related compounds (e.g., 4-hydroxy-3-methoxycinnamic acid) to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .

Substitution Reactions

The methoxy group (-OCH₃) can participate in nucleophilic substitution, though documented examples are sparse.

Hypothetical Pathway :

-

Demethylation : Acidic or enzymatic cleavage of the methoxy group to yield a dihydroxy derivative.

Comparative Reactivity Table

Mechanistic Insights

科学研究应用

Chemistry: Synthesis of Complex Molecules

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones, reduction to alcohols, and nucleophilic substitution—makes it valuable in synthetic organic chemistry .

Biological and Medicinal Research

Antioxidant Properties:

The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property has led to its investigation for potential health benefits, including its role in reducing the risk of chronic diseases associated with oxidative damage .

Biomarker for Dietary Intake:

this compound is also utilized as a biomarker for the consumption of specific foods and beverages, notably coffee. Its presence can indicate dietary habits and has implications for nutritional studies .

Cosmetic and Pharmaceutical Applications:

Research indicates that this compound may have applications in cosmetic formulations due to its anti-inflammatory effects. It is being studied for its potential use in topical preparations aimed at reducing skin inflammation and promoting skin health .

Industrial Applications

This compound finds use in various industrial applications due to its chemical properties. It is employed in the formulation of products that require antioxidant agents or as a flavoring agent in food products. Additionally, its derivatives are explored for their potential use in pharmaceuticals .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results demonstrated that the compound effectively scavenges free radicals, indicating its potential as a natural antioxidant agent in food preservation and health supplements.

Case Study 2: Skin Health Applications

Research published on the anti-inflammatory properties of methyl dihydroferulate highlighted its efficacy in reducing prostaglandin E₂ production. This suggests that the compound could be beneficial in developing topical treatments for inflammatory skin conditions .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Intermediate for complex molecule synthesis | Versatile reaction capabilities |

| Biology/Medicine | Antioxidant research | Potential health benefits |

| Biomarker for dietary studies | Insights into dietary habits | |

| Cosmetic formulations | Anti-inflammatory effects | |

| Industry | Food preservation | Natural antioxidant |

| Flavoring agent | Enhances product appeal |

作用机制

Molecular Targets and Pathways:

Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.

相似化合物的比较

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: This compound has a similar structure but with different positions of the hydroxy and methoxy groups.

Methyl ferulate: Another related compound with a similar ester group but different substitution patterns on the aromatic ring.

Uniqueness:

生物活性

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), is a compound derived from dietary polyphenols and produced by gut microbiota. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 210.23 g/mol

- Appearance : Clear liquid, pale yellow in color

This compound features a propanoate group esterified to a phenolic structure with methoxy and hydroxy substituents, contributing to its biological activity.

The biological activity of HMPA is attributed to several mechanisms:

- Antioxidant Activity : HMPA exhibits significant free radical scavenging capabilities, which help inhibit oxidative stress in biological systems .

- Interaction with Receptors : HMPA interacts with various receptors, including GPR41 and GPR43, influencing metabolic pathways related to lipid metabolism and energy homeostasis .

- Modulation of Gut Microbiota : It alters the composition of gut microbiota, enhancing beneficial bacteria while suppressing harmful strains, thereby contributing to metabolic health .

Antidiabetic Properties

Research indicates that HMPA may improve insulin sensitivity and mitigate the effects of high-fat diet (HFD)-induced obesity. In animal studies, it has been shown to reduce weight gain and hepatic steatosis by modulating metabolic pathways .

Anticancer Effects

HMPA has demonstrated potential anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cells, with IC values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Cognitive Function Improvement

Studies suggest that HMPA may enhance cognitive function through its neuroprotective effects. It activates specific receptors that are involved in cognitive processes, potentially providing therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

- Metabolic Impact Study :

- Anticancer Activity Assessment :

- Cognitive Function Enhancement :

Data Tables

属性

IUPAC Name |

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTCYIZPTRRYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335186 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56024-44-3 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?

A1: The study identified a variety of phenolic compounds in Chenopodium album along with this compound. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。